molecular formula C29H42O9 B150198 Helveticoside CAS No. 630-64-8

Helveticoside

Cat. No.: B150198
CAS No.: 630-64-8
M. Wt: 534.6 g/mol
InChI Key: QBILRDAMJUPXCX-AGAUEGNUSA-N
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Mechanism of Action

Target of Action

Helveticoside, a biologically active component of the seed extract of Descurainia sophia , primarily targets the Na+/K+ ATPase activity in cells . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

This compound acts as an inhibitor of the Na+/K+ ATPase activity . By inhibiting this enzyme, this compound disrupts the ion balance within the cell, leading to a series of intracellular events that can result in cell death. This mechanism is particularly effective against cancer cells, making this compound a potential anti-cancer agent .

Biochemical Pathways

This compound’s action impacts several biochemical pathways. It has been found to regulate metabolism and signaling processes in cells . Specifically, it has been associated with the MAPK pathway, TGF-beta pathway, circadian rhythm, and apoptosis pathway . These pathways play significant roles in cell proliferation, differentiation, and apoptosis, explaining this compound’s potential anti-cancer effects .

Pharmacokinetics

Its ability to induce dose-dependent gene expression suggests it may have good bioavailability .

Result of Action

This compound has demonstrated anti-cancer activity in vitro against colorectal cancer cells SW480 and HCT116 . It induces apoptosis, or programmed cell death, via the mitochondria-mediated intrinsic apoptotic signaling pathway . This is evidenced by the decrease in mitochondrial membrane potential, upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-3 and 9 .

Action Environment

It’s worth noting that the cytotoxic action of this compound was found to be p53-dependent , suggesting that the cellular environment and genetic factors can significantly influence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Helveticoside can be isolated from the seeds of Descurainia sophia using chromatographic methods. The seeds are typically extracted with ethanol, and the extract is then subjected to various chromatographic techniques to purify this compound . Nuclear Magnetic Resonance (NMR) studies are often employed to confirm the structure of the isolated compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from plant sources remains the primary method. Advances in biotechnological methods may offer potential for more efficient production in the future.

Chemical Reactions Analysis

Types of Reactions: Helveticoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Lanatoside
  • Digoxigenin
  • Digoxin
  • Digitoxigenin
  • Ouabain

Helveticoside’s unique glycosylation pattern and its specific biological activities make it a compound of significant interest in both scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBILRDAMJUPXCX-AGAUEGNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317694
Record name Helveticoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-64-8
Record name Helveticoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Helveticoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Helveticoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HELVETICOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52OAE3C457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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